![molecular formula C8H7N3O2 B2584992 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid CAS No. 1904118-21-3](/img/structure/B2584992.png)

8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

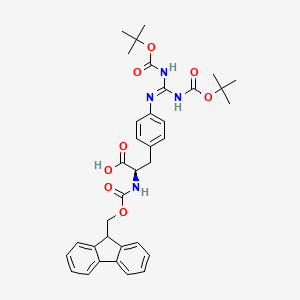

8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a chemical compound . It is recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Molecular Structure Analysis

The molecular structure of 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is part of the imidazopyridine class, an important fused bicyclic 5,6 heterocycle .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications

- Versatile Scaffold : 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid serves as a versatile scaffold in organic synthesis. Researchers have developed various synthetic methods to access this compound, allowing for its incorporation into diverse molecular frameworks .

- Biological Activity : The compound displays multifarious biological activity. Its reactivity and position of substitution play a crucial role in determining its effects. Scientists continue to explore its potential as a drug candidate .

- Q203 Derivatives : Q203, a derivative of 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid, has shown promise in treating tuberculosis (TB). In an acute TB mouse model, Q203 demonstrated significant reductions in bacterial load at different doses, highlighting its potential as an antitubercular agent .

- Chemosynthetic Methodologies : Researchers have employed various synthetic approaches to access imidazo[1,2-c]pyrimidine derivatives. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations. The compound’s unique structure makes it an attractive target for synthetic chemists .

- Ecologically Friendly Methods : Imidazo[1,2-a]pyrimidine derivatives have also inspired the development of metal-free protocols for synthesizing imidazo[1,2-a]pyridines. Researchers emphasize ecological impact and mechanistic aspects in these methods .

Organic Synthesis and Drug Development

Antitubercular Activity

Synthetic Chemistry

Metal-Free Synthesis of Imidazo[1,2-a]pyridines

Mechanism of Action

Target of Action

The primary targets of 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

The exact mode of action of 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid Imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents . They have been utilized as the core backbone for the development of covalent inhibitors .

Biochemical Pathways

The specific biochemical pathways affected by 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid Imidazo[1,2-a]pyridine derivatives have been used in the treatment of tuberculosis, indicating that they may affect the biochemical pathways related to this disease .

Result of Action

The molecular and cellular effects of the action of 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , suggesting that they may have a similar effect.

Future Directions

Imidazo[1,2-a]pyridine, the core structure of 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests potential future directions in the development of new chemosynthetic strategies and drug development .

properties

IUPAC Name |

8-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-9-4-11-3-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVWQVXISYYFHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN2C1=NC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride](/img/structure/B2584909.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2584913.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2584915.png)

![3-(4-Fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2584924.png)

![Ethyl 2-[6-(4-butylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2584925.png)

![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2584928.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(ethylthio)benzamide](/img/structure/B2584929.png)